molecular formula C14H16F3N7O2 B2557256 N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-80-6

N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2557256
CAS No.: 1396882-80-6
M. Wt: 371.324
InChI Key: NRXPTAAOUWFJTR-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H16F3N7O2 and its molecular weight is 371.324. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Tuberculostatic Activity

    This compound is involved in the synthesis of derivatives with tuberculostatic activity. Research shows that such compounds have potential for treating tuberculosis, with minimum inhibiting concentrations ranging from 25 - 100 mg/ml (Foks et al., 2004).

  • Antibacterial Activity

    It's also used in the synthesis of arylpiperazinyl oxazolidinones, which exhibit antibacterial properties, particularly against MRSA and VRE resistant Gram-positive strains such as Staphylococcus and Enterococcus (Jang et al., 2004).

  • PET Imaging in Neuroinflammation

    This compound has applications in positron emission tomography (PET) imaging, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a marker for microglia in neuroinflammation studies. This aids in the study of various neuropsychiatric disorders (Horti et al., 2019).

  • Synthesis of Potential PET Agents for Neuroinflammation

    It is also instrumental in synthesizing agents for PET imaging to study IRAK4 enzyme in neuroinflammation, which is significant for understanding and treating various neurological disorders (Wang et al., 2018).

  • Anticancer and Anti-Inflammatory Applications

    Novel derivatives synthesized using this compound exhibit anticancer and anti-inflammatory properties, highlighting its potential in developing new therapeutic agents (Rahmouni et al., 2016).

  • Antimicrobial and Antilipase Activities

    Derivatives containing this compound have shown antimicrobial, antilipase, and antiurease activities, suggesting its use in the development of new pharmaceutical compounds (Başoğlu et al., 2013).

  • Synthesis of High-Affinity Serotonin Ligands

    It has been used in synthesizing arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands, contributing to the study and potential treatment of disorders related to serotonin signaling (Glennon et al., 1988).

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7O2/c1-22-6-8-23(9-7-22)20-13(25)12-18-21-24(19-12)10-2-4-11(5-3-10)26-14(15,16)17/h2-5H,6-9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXPTAAOUWFJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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